4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine
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Overview
Description
4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine is a heterocyclic compound that contains both a thiadiazole ring and a morpholine ring. The presence of these two rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which include this compound, can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These interactions can result in a broad spectrum of biological activities .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that 4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine may interact with its targets in a similar manner, potentially inhibiting replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which could impact their bioavailability.
Result of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication , suggesting that this compound may have similar effects.
Action Environment
It is known that the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine gave selectively 4-substituted product , suggesting that the reaction conditions could influence the formation of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine typically involves the nucleophilic substitution reaction of 3-methyl-1,2,4-thiadiazole with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives of the thiadiazole ring.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of photovoltaic materials and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Morpholine derivatives: Compounds containing the morpholine ring also show comparable chemical properties.
Uniqueness
4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine is unique due to the combination of the thiadiazole and morpholine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-6-8-7(12-9-6)10-2-4-11-5-3-10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSQROKGOXMLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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